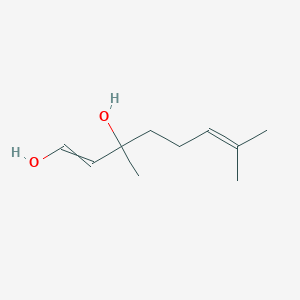
1,6-Octadiene-1,3-diol, 3,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Octadiene-1,3-diol, 3,7-dimethyl- is an organic compound with the molecular formula C10H18O2. It is a derivative of octadiene, characterized by the presence of two hydroxyl groups and two methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Octadiene-1,3-diol, 3,7-dimethyl- can be synthesized through several organic synthesis routes. One common method involves the hydration of 1,6-octadiene, 3,7-dimethyl- under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or phosphoric acid to facilitate the addition of water molecules to the double bonds, resulting in the formation of the diol.
Industrial Production Methods
In industrial settings, the production of 1,6-Octadiene-1,3-diol, 3,7-dimethyl- often involves large-scale hydration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,6-Octadiene-1,3-diol, 3,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1,6-Octadiene-1,3-diol, 3,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,6-Octadiene-1,3-diol, 3,7-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,6-Octadiene, 3,7-dimethyl-: A precursor to the diol, lacking the hydroxyl groups.
1,7-Octadiene-3,6-diol, 2,6-dimethyl-: A similar compound with different positioning of the hydroxyl groups and double bonds.
Uniqueness
1,6-Octadiene-1,3-diol, 3,7-dimethyl- is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in different scientific and industrial applications.
Properties
CAS No. |
256418-61-8 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3,7-dimethylocta-1,6-diene-1,3-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)5-4-6-10(3,12)7-8-11/h5,7-8,11-12H,4,6H2,1-3H3 |
InChI Key |
LCRYKIFRBLQIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















